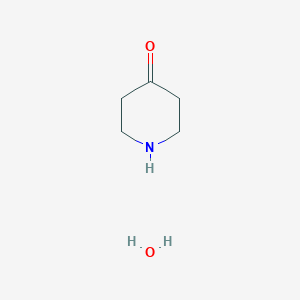

Piperidin-4-one hydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

709046-15-1 |

|---|---|

Molecular Formula |

C5H11NO2 |

Molecular Weight |

117.15 g/mol |

IUPAC Name |

piperidin-4-one;hydrate |

InChI |

InChI=1S/C5H9NO.H2O/c7-5-1-3-6-4-2-5;/h6H,1-4H2;1H2 |

InChI Key |

JQKIHHHTOFFTAM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1=O.O |

Origin of Product |

United States |

Synthetic Methodologies for Piperidin 4 One Hydrate and Its Core Derivatives

Classical and Historical Approaches to Piperidin-4-one Synthesis

Early methods for constructing the piperidin-4-one ring were characterized by their ingenuity in bringing multiple components together, though they often faced significant practical challenges.

The Petrenko-Kritschenko piperidone synthesis, first described in the early 20th century, stands as a classic multi-component reaction for forming symmetrical 4-piperidones. wikipedia.orgsynarchive.comdrugfuture.com This reaction involves the cyclization of two moles of an aldehyde with one mole each of an acetonedicarboxylic acid ester and ammonia (B1221849) or a primary amine. drugfuture.com A key feature of this method is its ability to assemble the heterocyclic ring in a single step from relatively simple acyclic precursors. wikipedia.orggoogleapis.com

The reaction is closely related to the Robinson-Schöpf tropinone (B130398) synthesis but typically employs simpler aldehydes rather than dialdehydes, resulting in a monocyclic 4-piperidone (B1582916) instead of a bicyclic structure. wikipedia.org In the absence of an amine source like ammonia, the reaction can yield a 4-oxotetrahydropyran instead. wikipedia.org This condensation chemistry provided a foundational approach for accessing 2,6-disubstituted piperidone compounds. googleapis.com

Table 1: Overview of the Classical Petrenko-Kritschenko Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Amine Source | Product Type |

|---|---|---|---|---|

| Aldehyde (2 equiv.) | Acetonedicarboxylic ester (1 equiv.) | - | Ammonia or Primary Amine | 2,6-Disubstituted-4-piperidone |

Prior to the development of more streamlined modern methods, the synthesis of piperidin-4-one derivatives often involved lengthy and inefficient multi-step sequences. acs.org A common historical approach involved the addition of a primary amine to two moles of an alkyl acrylate, followed by a Dieckmann condensation, subsequent hydrolysis, and finally decarboxylation to yield the 4-piperidone ring. dtic.mil

Modern and Efficient Synthetic Strategies

Contemporary approaches to piperidin-4-one synthesis prioritize efficiency, selectivity, and substrate scope, employing powerful reactions that can construct the heterocyclic core with greater control and in higher yields.

The Mannich reaction is a cornerstone of modern organic synthesis and one of the most versatile methods for preparing 4-piperidones. nih.govwikipedia.org This three-component reaction involves the aminoalkylation of an enolizable carbonyl compound (such as a ketone) with a non-enolizable aldehyde (like formaldehyde (B43269) or a substituted aromatic aldehyde) and a primary or secondary amine (or ammonia). wikipedia.orgresearchgate.netadichemistry.combyjus.com The final product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgbyjus.com

The mechanism begins with the formation of an iminium ion from the amine and the aldehyde. wikipedia.orgadichemistry.com The ketone then tautomerizes to its enol form, which acts as a nucleophile, attacking the iminium ion to form the new carbon-carbon bond and ultimately the piperidin-4-one ring after a second condensation. wikipedia.orgadichemistry.com This method allows for the synthesis of a wide variety of substituted piperidones by changing the identity of the ketone, aldehyde, and amine components. mdma.chrdd.edu.iq Glacial acetic acid has been used as an effective solvent to improve yields and facilitate the reaction. mdma.ch

Table 2: Representative Mannich Condensation for Piperidin-4-one Synthesis

| Ketone Component | Aldehyde Component | Amine Component | Product |

|---|---|---|---|

| Ethyl methyl ketone | Substituted aromatic aldehydes | Ammonium (B1175870) acetate (B1210297) | 2,6-Diaryl-3-methyl-4-piperidones |

| Acetone | Benzaldehyde | Methylamine | 1-Methyl-2,6-diphenylpiperidin-4-one |

Data sourced from multiple examples. mdma.chresearchgate.net

The Robinson annulation, a classic ring-forming reaction that combines a Michael addition with an aldol (B89426) condensation, has been adapted for the synthesis of nitrogen-containing heterocycles. wikipedia.org An "aza-Robinson annulation" strategy provides a pathway to fused bicyclic amides, which are precursors to piperidine-containing alkaloids. nih.gov This approach involves the conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol condensation mediated by a strong acid like trifluoromethanesulfonic acid (TfOH) to close the second ring. nih.gov

Other intramolecular cyclization strategies have also proven effective. For instance, α-imino rhodium carbenes can initiate a cascade reaction involving a 1,2-aryl/alkyl migration and subsequent annulation to produce valuable piperidin-4-one derivatives in excellent yields. nih.gov Additionally, the Piloty-Robinson reaction, a related pyrrole (B145914) synthesis, has been studied for its potential to create complex fused piperidine (B6355638) systems from N-substituted piperidin-4-one azines. researchgate.netdntb.gov.ua

Reductive methodologies offer another powerful and efficient route to the piperidin-4-one core and its derivatives. These methods often involve the formation of carbon-nitrogen bonds and the heterocyclic ring through a reduction step. A prominent example is the tandem reductive amination-lactamization procedure. acs.org This process can be used to synthesize piperidinyl lactams by reacting a protected 4-piperidone, such as 1-benzyl-4-piperidone, with an amino ester in the presence of a reducing agent like sodium triacetoxyborohydride. acs.org

Another key strategy is reductive amination, which has been successfully employed between N-Boc-piperidin-4-one and various anilines to create precursors for N-substituted piperidines. researchgate.net More complex ring systems can be constructed through oxidative ring opening of cyclic olefins to form dialdehydes, followed by a double reductive amination with a primary amine, which closes and expands the ring to form the piperidine scaffold. nih.gov Furthermore, the reductive cyclization of precursors such as dioximes using catalytic hydrogenation provides a direct route to building the piperazine (B1678402) ring, a related and important heterocyclic structure. nih.gov

Catalytic Approaches in Piperidin-4-one Synthesis

Catalytic methods for synthesizing piperidin-4-one and its derivatives are diverse, employing both metal-based and organocatalytic systems to facilitate efficient bond formation and cyclization. Metal catalysts, including palladium, gold, and iridium, are instrumental in various synthetic strategies. nih.govresearchgate.net For instance, a water-tolerant, heterogeneous Lewis acid catalyst using dichloro(cyclooctadiene)palladium(II) has been developed for the modified Mannich multi-component condensation to produce substituted piperidin-4-ones. researchgate.net This catalyst demonstrates stability and can be recovered and reused multiple times without significant loss of activity. researchgate.net

Gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes, leading to the formation of substituted piperidines. nih.gov Similarly, iridium(III) catalysts are effective in sequential cascades of hydroxyl oxidation, amination, and imine reduction, which form two new C-N bonds for the stereoselective synthesis of piperidines. nih.gov

Organocatalysis presents a metal-free alternative, gaining popularity in the synthesis of piperidine rings. nih.gov For example, O-TMS protected diphenylprolinol can catalyze a domino Michael addition/aminalization process to create polysubstituted piperidines with excellent enantioselectivity, forming four contiguous stereocenters in a single step. acs.org 5-Sulfosalicylic acid has also been used as an inexpensive, reusable, and non-toxic organocatalyst for the multicomponent synthesis of highly derivatized piperidines at room temperature. researchgate.net

Below is a table summarizing various catalytic approaches:

Table 1: Overview of Catalytic Approaches in Piperidin-4-one Synthesis| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Features |

|---|---|---|---|

| Metal-based | Dichloro(cyclooctadiene)palladium(II) | Mannich multi-component condensation | Water-tolerant, heterogeneous, reusable researchgate.net |

| Metal-based | Gold(I) complex | Oxidative amination of alkenes | Forms N-heterocycle and introduces O-substituent simultaneously nih.gov |

| Metal-based | Iridium(III) complex | Hydrogen borrowing annulation | Stereoselective, forms two C-N bonds nih.gov |

| Organocatalyst | O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | Excellent enantioselectivity, forms four contiguous stereocenters acs.org |

| Organocatalyst | 5-Sulfosalicylic acid | Multicomponent reaction | Inexpensive, reusable, metal-free, mild conditions researchgate.net |

Green Chemistry Approaches in Piperidin-4-one Synthesis

In line with the principles of sustainable chemistry, green approaches to piperidin-4-one synthesis focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of deep eutectic solvents and the development of environmentally friendly reagents. researchgate.net

Utilization of Deep Eutectic Solvents (DES)

Deep eutectic solvents (DESs) have emerged as a promising green alternative to conventional volatile organic solvents. researchgate.netmdpi.com These solvents, typically formed by mixing a hydrogen bond donor (e.g., urea, glycerol) with a hydrogen bond acceptor (e.g., choline (B1196258) chloride), are often biodegradable, non-toxic, and inexpensive. researchgate.netmdpi.comx-mol.net

Research has demonstrated the effectiveness of DESs as reaction media for the synthesis of piperidin-4-one derivatives. A glucose-urea DES, for example, has been successfully used as a reaction medium for the one-pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives, offering an environmentally safe method that avoids harmful organic pollutants. researchgate.net Similarly, a DES made from glucose and choline chloride has been employed for preparing 2,6-diaryl piperidine-4-ones in good to excellent yields through an atom-efficient pathway. researchgate.net These methods highlight the potential of DESs to serve not only as solvents but also as catalysts, facilitating reactions through hydrogen-bond interactions. mdpi.com

Table 2: Synthesis of Piperidin-4-one Derivatives using Glucose-Urea DES researchgate.net

| Compound | Substituents | Yield (%) |

|---|---|---|

| 4a | 3-methyl-2,6-diphenyl | 82 |

| 4b | 3,5-dimethyl-2,6-diphenyl | 78 |

| 4c | 2,6-diphenyl | 75 |

| 4d | Unsubstituted | 68 |

| 4e | 3,5-dimethyl | 72 |

| 4f | 3-methyl-2,6-di(2-hydroxyphenyl) | 70 |

| 4g | 3,5-dimethyl-2,6-di(2-hydroxyphenyl) | 70 |

Environmentally Benign Reagent Development

The development of environmentally benign reagents is another cornerstone of green chemistry in piperidin-4-one synthesis. This involves replacing hazardous reagents with safer alternatives. An example is the use of iodine as a catalyst in C-H amination reactions under visible light. acs.org This method provides a selective and efficient route to piperidines by creating carbon-nitrogen bonds directly from carbon-hydrogen bonds, avoiding harsh reagents typically used in such transformations. acs.org The reaction proceeds through two interlocked catalytic cycles initiated by visible light, representing an unorthodox and efficient synthetic strategy. acs.org

Another green approach involves using simple and mild reagents like zinc in acetic acid for the conjugate reduction of N-acyl-2,3-dihydro-4-pyridones to produce 4-piperidones. organic-chemistry.org This method circumvents the need for more expensive and hazardous reducing agents. organic-chemistry.org

Multi-component Reactions for Piperidin-4-one Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. acs.orgacs.org This approach is valued for its atom economy, procedural simplicity, and ability to rapidly generate molecular diversity, making it ideal for synthesizing highly functionalized piperidine scaffolds. scispace.com

The Petrenko-Kritschenko piperidone synthesis is a classic example of an MCR, involving the reaction of an aldehyde, a 3-keto acid derivative, and ammonia or a primary amine to form a 4-piperidone. wikipedia.org This reaction is closely related to the Robinson–Schöpf tropinone synthesis. wikipedia.org Modern variations of this reaction have expanded its scope and applicability. wikipedia.org

More contemporary MCRs have been developed to synthesize complex piperidine structures. For instance, a four-component reaction has been devised for the one-pot synthesis of highly substituted piperid-4-ones. acs.org Another efficient protocol involves a pseudo five-component reaction between aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid to generate a wide array of structurally diverse and pharmacologically relevant piperidines. acs.org Catalysts like sodium lauryl sulfate (B86663) in water can also facilitate one-pot multi-component condensations of aldehydes, amines, and β-ketoesters to yield highly functionalized piperidines under mild, environmentally friendly conditions. scispace.com

Cycloaddition Reactions in Piperidin-4-one Synthesis

Cycloaddition reactions are powerful tools for constructing the piperidine ring system, offering high levels of stereocontrol. These reactions involve the formation of a cyclic molecule from two or more unsaturated molecules.

One prominent method is the intramolecular nitrone dipolar cycloaddition, which has been used to create all-cis-2,3,6-trisubstituted piperidines. iupac.org This approach is particularly useful in the synthesis of complex natural products like polyhydroxylated piperidines. iupac.org The [3+2] dipolar cycloaddition reaction of an azomethine ylide is another effective strategy. rsc.org For example, this reaction has been employed with 3,5-bis(ylidene)-4-piperidones to produce dispiropyrrolidines. rsc.org

The Diels-Alder reaction, a [4+2] cycloaddition, is also a key strategy. A four-component synthesis of piperidone scaffolds can involve an intermolecular Diels-Alder reaction. researchgate.net Additionally, photochemical methods, such as the [2+2] intramolecular cycloaddition of dienes, can yield bicyclic piperidinones that are easily converted to piperidines. nih.gov Formal heterocyclic Diels-Alder reactions of 2-aza-1,3-butadiene to styrene (B11656) in the presence of ferric chloride have also been reported. dtic.mil

Table 3: Examples of Cycloaddition Reactions in Piperidine Synthesis

| Cycloaddition Type | Reactants | Key Features |

|---|---|---|

| Intramolecular Nitrone Dipolar Cycloaddition | N-alkenylnitrones | Synthesizes all-cis-2,3,6-trisubstituted piperidines iupac.org |

| [3+2] Dipolar Cycloaddition | Azomethine ylide and 3,5-bis(ylidene)-4-piperidones | Produces dispiro-heterocycles rsc.org |

| [2+2] Intramolecular Cycloaddition | Dienes (photochemical) | Forms bicyclic piperidinones, scalable nih.gov |

| Heterocyclic Diels-Alder [4+2] | 2-aza-1,3-butadiene and styrene | Catalyzed by ferric chloride dtic.mil |

Oxidative Amination Routes to Substituted Piperidines

Oxidative amination provides a direct method for forming C-N bonds, converting C-H bonds into C-N bonds to construct the piperidine ring. This approach is valuable for its efficiency in creating substituted piperidines from readily available starting materials. nih.gov

One such route involves the gold(I)-catalyzed oxidative amination of non-activated alkenes, which allows for the difunctionalization of a double bond while simultaneously forming the N-heterocycle. nih.gov An enantioselective version of this reaction has been developed using a palladium catalyst with a novel pyridine-oxazoline ligand. nih.gov

A selective method for piperidine formation involves an intramolecular catalytic Csp3–H amination using a homogeneous iodine catalyst. acs.org This reaction is initiated by visible light and proceeds through two catalytic cycles, comprising a radical C–H functionalization and an iodine-catalyzed C–N bond formation. acs.org This technique is notable for overriding the common preference for the formation of the five-membered pyrrolidine (B122466) ring in similar reactions. acs.org In other methods, aldehydes can be generated through the oxidation of alcohols and then undergo reductive amination with various amines to furnish substituted piperidines. nih.gov

Chemical Reactivity and Derivatization Pathways of Piperidin 4 One Hydrate

Transformations of the Carbonyl Functionality

The ketone group at the C-4 position is a primary site for a variety of chemical modifications, making it a cornerstone for the synthetic versatility of the piperidin-4-one scaffold.

Nucleophilic Additions and Condensation Reactions

The carbonyl group of piperidin-4-one readily participates in condensation reactions, a process where two molecules combine, typically with the loss of a small molecule like water. wikipedia.org These reactions are fundamental in organic chemistry for forming carbon-carbon bonds. A key example is the Mannich condensation, which is a foundational method for synthesizing the piperidin-4-one ring itself. chemrevlett.com This reaction involves the condensation of an aldehyde, an amine (like ammonia), and a ketone with two alpha-hydrogens, illustrating the carbonyl's capacity to act as an electrophile in complex, multi-component reactions. chemrevlett.comnih.gov

Oxidation Reactions

The piperidin-4-one ring can undergo oxidation to form corresponding pyridone structures. This transformation is a key step in the synthesis of various heterocyclic compounds. For instance, the oxidation of derivatives like 2,6-diphenyl-piperidin-4-one (B8811517) semicarbazone has been studied kinetically using reagents such as pyridinium (B92312) fluorochromate in an aqueous acetic acid medium. researchgate.net The product of such an oxidation is the corresponding ketone, indicating a transformation at the semicarbazone moiety rather than the ring itself under these specific conditions. researchgate.net However, broader oxidative processes can lead to the aromatization of the piperidine (B6355638) ring, yielding pyridone derivatives. chemrxiv.org

Reduction Reactions

The carbonyl group of piperidin-4-one is readily reduced to a secondary alcohol, yielding 4-hydroxypiperidine (B117109) derivatives. This transformation is a common and predictable reaction in synthetic organic chemistry. dtic.mil Various reducing agents can accomplish this, with sodium borohydride (B1222165) (NaBH₄) being a frequently used reagent due to its selectivity and mild reaction conditions. dtic.milgoogle.com The process typically involves dissolving the piperidin-4-one starting material in a suitable solvent, such as methanol (B129727), followed by the addition of the reducing agent. google.com

| Reactant | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| Piperidin-4-one | Sodium Borohydride (NaBH₄) | Methanol | 4-Hydroxypiperidine | google.com |

| Substituted 3-piperidones | Various (e.g., LiAlH₄, NaBH₄) | Not Specified | Corresponding 3-hydroxy derivatives | dtic.mil |

Formation of Imines, Hydrazones, Oximes, and Semicarbazones

The carbonyl functionality of piperidin-4-one serves as a key site for condensation reactions with primary amines and their derivatives, leading to the formation of various C=N containing compounds. nih.govmasterorganicchemistry.com These reactions are classic methods for derivatizing ketones. wikipedia.org

Imines: The reaction between an aldehyde or ketone and a primary amine yields an imine, also known as a Schiff base. masterorganicchemistry.com This reversible condensation is typically acid-catalyzed and involves the elimination of a water molecule. nih.gov

Hydrazones: Piperidin-4-one reacts with hydrazine (B178648) or its derivatives to form hydrazones. For example, N-acetylated piperidone moieties can be condensed with hydrazinecarboxylate in methanol with a few drops of acetic acid to produce hybrid hydrazone molecules. doi.org This pathway is extensively used to create derivatives for biological evaluation. doi.orgnih.govnih.gov

Oximes: The reaction with hydroxylamine (B1172632) hydrochloride, often in the presence of a base like pyridine, converts the carbonyl group into an oxime (C=NOH). ijprajournal.comijprajournal.com This transformation is a robust method for purifying and characterizing carbonyl compounds. ijprajournal.com For instance, N-substituted 2,6-diaryl piperidin-4-ones can be converted to their corresponding oximes. ijprajournal.com

Semicarbazones: Condensation with semicarbazide (B1199961) leads to the formation of semicarbazones. wikipedia.org These crystalline derivatives are useful for identifying parent ketones and have been studied for their own chemical properties, such as their behavior in oxidation reactions. researchgate.netnih.gov

| Derivative | Reagent | General Reaction Type | Reference |

|---|---|---|---|

| Imine | Primary Amine (R-NH₂) | Condensation | masterorganicchemistry.com |

| Hydrazone | Hydrazine (H₂N-NH₂) or derivative | Condensation | doi.org |

| Oxime | Hydroxylamine (H₂N-OH) | Condensation | ijprajournal.comijprajournal.com |

| Semicarbazone | Semicarbazide (H₂N-NH-C(O)NH₂) | Condensation | wikipedia.org |

Reactions at the Nitrogen Atom

The secondary amine within the piperidine ring provides another reactive center, allowing for the introduction of a wide variety of substituents through alkylation and acylation.

N-Alkylation and N-Acylation

The nitrogen atom of the piperidin-4-one ring can act as a nucleophile, enabling reactions with electrophiles such as alkyl halides and acyl chlorides.

N-Alkylation: This reaction involves the attachment of an alkyl group to the nitrogen atom. It is typically performed by reacting the piperidin-4-one with an alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃), to neutralize the hydrohalic acid byproduct. sciencemadness.orgsciencemadness.org The choice of solvent can be critical, with dimethyl sulfoxide (B87167) (DMSO) being effective for dissolving the piperidin-4-one hydrochloride hydrate (B1144303) starting material. sciencemadness.org

N-Acylation: The introduction of an acyl group onto the nitrogen atom is achieved through reaction with an acylating agent, such as an acyl chloride or anhydride. For example, N-chloroacetylation can be carried out by treating the appropriate piperidone with chloroacetyl chloride in the presence of a base like triethylamine (B128534) (Et₃N) in a solvent such as dichloromethane (B109758) (CH₂Cl₂). doi.org This reaction is a common strategy for synthesizing hybrid molecules with modified physicochemical properties. doi.orgijprajournal.com

| Reaction Type | Reagent Example | Base Example | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., phenethyl bromide) | Potassium Carbonate (K₂CO₃) | N-Alkyl-piperidin-4-one | sciencemadness.orgsciencemadness.org |

| N-Acylation | Acyl Chloride (e.g., Chloroacetyl chloride) | Triethylamine (Et₃N) | N-Acyl-piperidin-4-one | doi.org |

Reactions at the Alpha-Methylene Carbons

The carbon atoms adjacent to the carbonyl group (α-methylene carbons) in piperidin-4-one are acidic and can be deprotonated to form enolates. These enolates are nucleophilic and can participate in a variety of bond-forming reactions.

The activated methylene (B1212753) groups alpha to the carbonyl in piperidin-4-one allow for various condensation reactions. The aldol (B89426) condensation involves the reaction of the enolate of piperidin-4-one with an aldehyde or ketone to form a β-hydroxy ketone, which can then dehydrate to yield an α,β-unsaturated ketone.

For example, 3,5-bis(benzylidene)piperidin-4-one derivatives can be synthesized through an acid-catalyzed condensation of piperidin-4-one hydrate hydrochloride with the appropriate aldehyde. nih.gov Lewis acids, such as magnesium bromide ethyl etherate, combined with a base like triethylamine, have been shown to efficiently catalyze the condensation of N-methylpiperidin-4-one with aromatic aldehydes at room temperature. uit.no This reaction proceeds via the formation of a magnesium enolate intermediate. uit.no

Table 2: Aldol Condensation of Piperidin-4-one Derivatives

| Piperidin-4-one Reactant | Aldehyde Reactant | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound hydrochloride | Aromatic Aldehyde | Acetic Acid/HCl gas | 3,5-Bis(arylidene)piperidin-4-one |

| N-Methylpiperidin-4-one | Aromatic Aldehyde | MgBr2·OEt2, Triethylamine, Room Temp | 3,5-Bis(arylidene)-N-methylpiperidin-4-one |

The enol or enolate form of piperidin-4-one can react with various electrophiles, leading to substitution at the α-carbon. A key example of this reactivity is α-halogenation.

In the presence of an acid or base, aldehydes and ketones can undergo a substitution reaction where an α-hydrogen is replaced by a halogen (Cl, Br, or I). libretexts.orglibretexts.org The acid-catalyzed mechanism proceeds through the formation of a nucleophilic enol intermediate, which then attacks the electrophilic halogen. libretexts.org The base-promoted reaction involves the formation of an enolate, which is even more nucleophilic. libretexts.org For ketones, if a monohalogenated product is desired, acidic conditions are generally preferred to prevent overreaction, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens. libretexts.org These resulting α-halo ketones are valuable synthetic intermediates. nih.gov

Cycloaddition Reactions Involving Piperidin-4-one Scaffolds

The piperidine ring can be constructed through various cycloaddition strategies. Formal [4+2] cycloaddition approaches have been developed to synthesize substituted piperidines. researchgate.net Additionally, intramolecular cycloadditions are a powerful tool for creating complex, fused piperidine systems.

For instance, intramolecular nitrone dipolar cycloaddition has been utilized to synthesize piperidine and indolizidine alkaloids. iupac.org This approach allows for the assembly of complex polyhydroxylated piperidine structures. iupac.org More recently, the generation of highly reactive 3,4-piperidyne intermediates has been reported. These intermediates can undergo cycloaddition reactions with trapping agents, such as nitrones, to afford novel annulated piperidine derivatives. tcichemicals.com Nickel-catalyzed cycloadditions of 1,7-ene-dienes have also been employed to create bicyclic piperidinones. nih.gov

Rearrangement Reactions of Piperidin-4-one Derivatives

Piperidin-4-one derivatives can undergo several types of rearrangement reactions, often leading to significant structural transformations of the heterocyclic core.

Favorskii Rearrangement: This reaction typically involves the treatment of an α-halo ketone with a base, resulting in a ring-contracted carboxylic acid derivative. wikipedia.orgslideshare.net For a cyclic α-halo ketone like an α-halo-piperidin-4-one, the reaction would proceed through a bicyclic cyclopropanone (B1606653) intermediate. youtube.com Attack by a nucleophile (such as hydroxide (B78521) or alkoxide) on the cyclopropanone leads to the opening of the strained ring and the formation of a smaller, five-membered ring (a proline derivative in this case). wikipedia.orgyoutube.comchemistwizards.com

Beckmann Rearrangement: The oxime of piperidin-4-one can undergo a Beckmann rearrangement to produce a lactam (a cyclic amide). wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by acid and involves the migration of the group anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.org For a cyclic oxime derived from piperidin-4-one, this rearrangement results in ring expansion to a seven-membered diazepan-4-one structure. Various reagents, including tosyl chloride, thionyl chloride, and phosphorus pentachloride, can promote this transformation. wikipedia.org

Applications in Organic Synthesis and Material Science

Role as a Versatile Intermediate in Heterocyclic Compound Synthesis

Piperidin-4-one hydrate (B1144303) is a well-established and highly versatile intermediate in the synthesis of a multitude of heterocyclic compounds. The piperidine (B6355638) ring is a prevalent structural motif in numerous natural products and pharmacologically active molecules. The reactivity of the ketone at the C-4 position and the secondary amine within the piperidine ring allows for a wide range of chemical transformations.

The Mannich reaction is a notable method for synthesizing piperidin-4-one derivatives. biomedpharmajournal.orgnih.gov This reaction typically involves the condensation of an aldehyde, a primary or secondary amine (or ammonia), and a ketone. For instance, the condensation of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) can yield 2,6-diaryl-3-methyl-4-piperidones. biomedpharmajournal.org These resulting compounds can then be further modified to create a diverse library of heterocyclic structures.

The strategic placement of the carbonyl and amino groups within the piperidin-4-one scaffold facilitates various cyclization and functionalization reactions, making it an invaluable precursor for chemists.

Building Block for Complex Molecular Architectures

The inherent structural features of piperidin-4-one hydrate make it an ideal building block for the construction of intricate molecular architectures. Its rigid, chair-like conformation provides a predictable three-dimensional framework upon which chemists can elaborate to achieve specific stereochemical outcomes.

The synthesis of spiro compounds is one such application where piperidin-4-ones serve as crucial starting materials. googleapis.com Additionally, they are utilized in the synthesis of bicyclic systems like bispidines. googleapis.com The ability to introduce substituents at various positions on the piperidine ring allows for the precise tuning of the molecule's properties, which is essential for creating complex and targeted structures.

Precursor in the Synthesis of Regulated Chemical Intermediates

Piperidin-4-one is a known precursor in the synthesis of certain regulated chemical intermediates. Notably, it is a key starting material in some synthetic routes to fentanyl and its analogues. wikipedia.orgfederalregister.govfederalregister.gov Due to its application in the illicit manufacture of controlled substances, 4-piperidone (B1582916) is designated as a List I chemical in the United States by the Drug Enforcement Administration (DEA). federalregister.govnih.gov

The Janssen method, an early synthetic pathway to fentanyl, utilizes 4-piperidone as a precursor to benzylfentanyl, which is then converted to norfentanyl, the immediate precursor to fentanyl. federalregister.gov Another synthetic route, the Siegfried method, also employs 4-piperidone as an early-stage precursor. federalregister.gov The regulation of 4-piperidone and its derivatives, such as 1-boc-4-piperidone, underscores its significance in the synthesis of these controlled substances. federalregister.govfederalregister.gov

Synthesis of Piperidin-4-one-based Derivatives for Specific Research Endeavors

The versatility of the piperidin-4-one core allows for the synthesis of a vast array of derivatives tailored for specific research applications, ranging from medicinal chemistry to polymer science.

The piperidin-4-one scaffold is a prominent pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. nih.govresearchgate.net These activities include potential anticancer, anti-HIV, antibacterial, antifungal, analgesic, and central nervous system depressant effects. biomedpharmajournal.orgnih.govchemrevlett.com

The synthesis of these derivatives often involves modifications at the nitrogen atom or the carbon atoms adjacent to the carbonyl group. For example, the reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide (B42300) can produce thiosemicarbazone derivatives, which have been investigated for their antimicrobial properties. biomedpharmajournal.org Similarly, hydrazinecarboxylate derivatives of 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-ones have been synthesized and evaluated for their potential as anticancer agents. doi.org

The following table provides examples of synthesized piperidin-4-one derivatives and their reported biological activities:

| Derivative Class | Synthetic Precursors | Reported Biological Activity |

| Thiosemicarbazones | 2,6-diaryl-3-methyl-4-piperidones, thiosemicarbazide | Antibacterial, Antifungal |

| Hydrazinecarboxylates | 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-ones | Anticancer |

| N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones | N-unsubstituted piperidones | Anti-inflammatory |

| 1-[N-(aryl)maleamoyl]-3,5-bis(ylidene)-4-piperidones | N-unsubstituted piperidones | Anticancer |

This table is for illustrative purposes and does not represent an exhaustive list.

Derivatives of 4-piperidone have been explored for their use as stabilizers in synthetic polymers, protecting them against photo- and thermal degradation. google.com Specifically, certain 4-piperidone derivatives have been prepared from 2,2,6,6-tetramethyl-4-oxopiperidine and have shown utility in this capacity. google.com The synthesis of these derivatives often involves the reaction of the parent piperidone with an aldehyde. google.com

Piperidin-4-one serves as a versatile starting point for the synthesis of a wide range of other heterocyclic compounds. The reactivity of the ketone and the amine functionalities allows for various ring-forming and ring-modification reactions.

For example, the Piloty-Robinson reaction of N-substituted piperidin-4-one azines provides a novel route for the synthesis of 3,6-diazacarbazoles. acs.org Furthermore, piperidin-4-ones are used in the preparation of various nitrogen-containing heterocycles. googleapis.com The ability to readily access a variety of substituted piperidin-4-ones through methods like the Mannich condensation further enhances their utility as precursors to a diverse array of heterocyclic systems. chemrevlett.comrdd.edu.iq

Advanced Spectroscopic and Structural Elucidation of Piperidin 4 One Hydrate and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides invaluable information about the functional groups and molecular vibrations within a compound. For Piperidin-4-one hydrate (B1144303), these methods confirm the presence of the ketone, the secondary amine, the aliphatic ring structure, and the water of hydration.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Piperidin-4-one hydrate is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds. The presence of water of hydration introduces a prominent, broad absorption band in the 3400-3200 cm⁻¹ region, which is characteristic of O-H stretching vibrations. This often overlaps with the N-H stretching vibration of the secondary amine, typically observed as a sharper peak around 3300 cm⁻¹ in the anhydrous form. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound Data interpreted from spectra of piperidin-4-one and its derivatives. researchgate.netchemicalbook.comnih.gov

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Water of Hydration) | 3400 - 3200 | Strong, Broad |

| N-H Stretch | ~3300 | Medium, Sharp |

| C-H Stretch (Aliphatic CH₂) | 2985 - 2840 | Medium to Strong |

| C=O Stretch (Ketone) | ~1720 | Strong, Sharp |

| H-O-H Bend (Water of Hydration) | ~1640 | Weak to Medium |

| CH₂ Bend (Scissoring) | ~1450 | Medium |

| C-N Stretch | 1250 - 1020 | Medium |

| C-C Skeletal Vibrations | Fingerprint Region | Weak to Medium |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the C=O stretch is typically observed as a weaker band compared to its intense absorption in the IR spectrum. nih.gov Conversely, the symmetric C-C and C-N stretching vibrations of the ring structure often produce more intense signals in the Raman spectrum. nih.gov

The symmetric CH₂ stretching and bending modes are also prominent. The O-H stretching bands of the water of hydration are generally very weak in Raman spectra, making this technique particularly useful for analyzing the core molecular structure without overwhelming interference from the hydrate's water molecules. nih.gov

Table 2: Key Raman Shifts for Piperidin-4-one and its Derivatives Data interpreted from spectra of piperidin-4-one and its derivatives. nih.govnih.govresearchgate.net

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic CH₂) | 2990 - 2850 | Strong |

| C=O Stretch (Ketone) | ~1715 | Weak to Medium |

| CH₂ Bend (Scissoring/Twisting) | 1470 - 1440 | Medium |

| C-N Stretch | 1100 - 1000 | Medium |

| C-C Ring Breathing (Symmetric) | 900 - 800 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Analysis

NMR spectroscopy is the most powerful technique for determining the precise connectivity and stereochemistry of organic molecules. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. A key consideration for this compound is its structure in solution. While it exists as a hydrate in the solid state, in solution, it is typically present as the anhydrous ketone form. The alternative, a geminal diol (piperidine-4,4-diol), would produce a markedly different NMR spectrum. The data presented here corresponds to the ketone form, which is predominantly observed.

The ¹H NMR spectrum of Piperidin-4-one is relatively simple due to the molecule's symmetry. The piperidine (B6355638) ring exists in a dynamic equilibrium of chair conformations. The spectrum displays three main signals corresponding to the N-H proton and the two distinct types of methylene (B1212753) (CH₂) protons.

The protons on the carbons adjacent to the nitrogen (C2 and C6) are deshielded by the electronegative nitrogen atom and typically appear as a triplet around 3.0-3.2 ppm. The protons on the carbons adjacent to the carbonyl group (C3 and C5) are deshielded by the electron-withdrawing effect of the ketone and appear as a triplet around 2.4-2.6 ppm. The N-H proton signal is usually a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for Piperidin-4-one Data estimated based on analogous structures and derivatives. chemicalbook.comacs.org

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | Variable (1.5 - 3.0) | Broad Singlet | - |

| H2, H6 | ~3.1 | Triplet | ~6.0 |

| H3, H5 | ~2.5 | Triplet | ~6.0 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to symmetry, the spectrum of Piperidin-4-one shows only three distinct signals. The most characteristic signal is that of the carbonyl carbon (C4), which is significantly deshielded and appears far downfield, typically above 200 ppm (around 208 ppm). nih.gov The carbons adjacent to the nitrogen (C2 and C6) resonate around 45-50 ppm, while the carbons adjacent to the carbonyl group (C3 and C5) appear slightly further downfield at approximately 40-45 ppm. nih.gov The presence of the C=O signal at such a low field is definitive proof of the ketone structure in solution, as a gem-diol carbon would appear much further upfield (around 90-95 ppm).

Table 4: ¹³C NMR Chemical Shifts for Piperidin-4-one Data based on reported spectra. nih.gov

| Carbon(s) | Chemical Shift (δ, ppm) |

| C4 (C=O) | ~208.5 |

| C2, C6 | ~46.0 |

| C3, C5 | ~41.0 |

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. wikipedia.orgnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For Piperidin-4-one, a cross-peak would be observed between the proton signals at ~3.1 ppm (H2/H6) and ~2.5 ppm (H3/H5), confirming that these protons are on adjacent carbon atoms. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides a direct link between the ¹H and ¹³C spectra. sdsu.edu

Table 5: Expected HSQC Correlations for Piperidin-4-one

| ¹H Signal (δ, ppm) | ¹³C Signal (δ, ppm) | Assignment |

| ~3.1 | ~46.0 | H2/H6 – C2/C6 |

| ~2.5 | ~41.0 | H3/H5 – C3/C5 |

Table 6: Key Expected HMBC Correlations for Piperidin-4-one

| Proton(s) | Correlated Carbon(s) (Number of Bonds) |

| H2, H6 | C3/C5 (²J), C4 (³J) |

| H3, H5 | C2/C6 (²J), C4 (²J) |

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insight into the molecule's 3D structure and stereochemistry. In the chair conformation of Piperidin-4-one, NOESY can distinguish between axial and equatorial protons by showing strong cross-peaks between protons in a 1,3-diaxial relationship.

Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for determining the conformational dynamics of piperidin-4-one and its derivatives in solution. The piperidine ring typically adopts a chair conformation to minimize steric strain. chemrevlett.comchemrevlett.com For piperidin-4-one derivatives, ¹H and ¹³C NMR spectral data provide insights into the preferred conformation and the orientation of substituents.

In many derivatives, the piperidine ring is found to exist predominantly in a chair conformation. chemrevlett.com This is often evidenced by the chemical shifts and coupling constants of the ring protons. For instance, in N-substituted piperidone derivatives, the chair conformation is the most stable and commonly observed form. iucr.org However, the introduction of bulky substituents or specific functional groups can lead to distorted chair or even twist-boat conformations. chemrevlett.comchemrevlett.com For example, spectral evidence for some N-acyl-t(3)-isopropyl-r(2),c(6)-bis-(2'furyl)piperidin-4-ones suggests they exist in an alternate chair or boat form. chemrevlett.com

Variable temperature (VT) NMR spectroscopy can be employed to study the energetics of ring inversion and the rotational barriers of substituents, such as the N-Boc group in N-Boc-2-aryl-4-methylenepiperidines. nih.gov Analysis of ¹H NMR spectra at different temperatures allows for the determination of activation parameters for these conformational changes. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) experiments are crucial for assigning axial and equatorial protons, providing definitive evidence for the spatial proximity of atoms and thus confirming the specific chair or boat conformation. researchgate.net

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Piperidine Ring Protons

| Proton Position | Typical Chemical Shift (ppm) - Axial | Typical Chemical Shift (ppm) - Equatorial | Notes |

| H-2, H-6 | ~2.8 - 3.2 | ~2.5 - 2.9 | Protons adjacent to the nitrogen atom are typically deshielded. |

| H-3, H-5 | ~1.6 - 1.9 | ~1.8 - 2.2 | Protons adjacent to the carbonyl group. |

| N-H | Variable (broad) | Variable (broad) | Chemical shift is highly dependent on solvent and concentration. |

Note: The chemical shifts are approximate and can vary significantly based on substitution patterns and solvent.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction studies consistently reveal that the piperidin-4-one ring, in its hydrated form and in many of its derivatives, adopts a chair conformation in the crystalline state. iucr.orgmdpi.com This conformation represents the lowest energy state, minimizing torsional and steric strain. The precise puckering parameters of the ring can be calculated from crystallographic data to quantify the exact nature of the chair.

For instance, in the crystal structure of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, the heterocycle is confirmed to have a chair conformation. iucr.org Similarly, various 2,6-diaryl- and N-substituted piperidin-4-ones also exhibit a chair conformation where bulky substituents typically occupy equatorial positions to reduce 1,3-diaxial interactions. chemrevlett.commdpi.com However, significant steric hindrance from substituents can force the ring into a distorted chair or a twist-boat conformation, as observed in certain highly substituted derivatives. chemrevlett.com

Interactive Data Table: Selected Bond Lengths and Angles for a Piperidin-4-one Derivative

| Bond/Angle | Typical Value |

| C-N Bond Length | ~1.46 Å |

| C-C Bond Length | ~1.52 Å |

| C=O Bond Length | ~1.22 Å |

| C-N-C Angle | ~112° |

| C-C-C Angle | ~110° |

Note: These values are generalized and can differ between specific derivatives.

In the solid state, particularly in the hydrate form, piperidin-4-one participates in extensive hydrogen bonding networks. The water molecule of hydration plays a crucial role, acting as both a hydrogen bond donor and acceptor, linking adjacent piperidin-4-one molecules. unimi.it The nitrogen atom of the piperidine ring (N-H group) and the oxygen atom of the carbonyl group (C=O) are the primary sites for hydrogen bonding.

Crystal structure analysis shows that the N-H group typically donates a proton to a water molecule or the carbonyl oxygen of a neighboring molecule. The carbonyl oxygen, in turn, acts as an acceptor. nih.gov These interactions, along with weaker C-H···O interactions, assemble the molecules into well-defined one-, two-, or three-dimensional supramolecular architectures. unimi.itnih.gov The formation of these networks is critical for the stability of the crystal lattice. unimi.it In derivatives, other functional groups like hydroxyls or amides also participate in and expand these hydrogen-bonded assemblies. nih.gov

Proton transfer is a significant phenomenon observed in the crystalline states of certain piperidin-4-one derivatives, especially in salts formed with acids. X-ray diffraction data can confirm the location of protons and thus determine whether a proton has transferred from an acid to the nitrogen atom of the piperidine ring, resulting in the formation of a piperidinium (B107235) cation. researchgate.net

For example, in the crystal structure of 3,5-diethyl-2,6-di(thiophen-2-yl)piperidin-4-on-1-ium picrate, XRD data confirm the transfer of a proton from picric acid to the piperidin-4-one ring nitrogen. researchgate.net This proton transfer leads to the formation of a zwitterionic species and is often stabilized by strong N⁺-H···O⁻ hydrogen bonds. In some cases, there may be evidence of proton sharing or disorder, where the proton is not fully localized on either the donor or acceptor atom, indicating a low-barrier hydrogen bond. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of piperidin-4-one and its derivatives provides information about electronic transitions within the molecule. The key chromophore in the parent molecule is the carbonyl group (C=O).

The UV-Vis spectrum of piperidin-4-one derivatives typically displays an absorption band corresponding to the n → π* (n to pi-star) electronic transition of the carbonyl group. This transition involves the promotion of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl double bond. For simple ketones, this is a symmetry-forbidden transition, resulting in a weak absorption band (low molar absorptivity, ε) that typically appears in the region of 270-300 nm. nist.gov

For instance, the spectrum of 2,2,6,6-tetramethyl-4-piperidinone shows a weak absorption in this region. nist.gov The exact position (λmax) and intensity (ε) of this absorption can be influenced by the solvent polarity and the presence of other substituents on the piperidine ring, which may alter the energy levels of the molecular orbitals involved in the transition.

Compound Index

Computational and Theoretical Investigations of Piperidin 4 One Hydrate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for investigating the molecular properties of piperidin-4-one hydrate (B1144303) at the electronic level. These methods offer a detailed picture of electron distribution, orbital energies, and reactivity, which are essential for predicting chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing molecules like piperidin-4-one and its derivatives. nih.gov DFT is frequently employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net In studies of related piperidine (B6355638) compounds, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been utilized to analyze molecular structures and reactive sites. researchgate.netresearchgate.net For hydrated systems, periodic DFT calculations can be particularly useful for understanding intermolecular interactions within a crystal lattice, helping to validate experimentally determined structures and predict the stability of different polymorphic forms. rsc.orgresearchgate.netnih.gov These calculations can elucidate the role of water molecules in stabilizing the crystal structure through hydrogen bonding interactions. nih.gov

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio approach for approximating the wavefunction and energy of a quantum many-body system. wikipedia.org While it does not account for electron correlation as comprehensively as some other methods, it serves as a crucial starting point for more advanced calculations. nih.gov In computational studies of piperidin-4-one derivatives, the HF method has been used alongside DFT to calculate various molecular properties. researchgate.net For instance, comparisons between HF and DFT results for dipole moments and hyperpolarizability have been conducted on substituted piperidin-4-ones. It has been noted that the HF method may yield a higher dipole moment compared to DFT methods like B3LYP, which can be attributed to differences in how electron distribution is calculated. A nonempirical method known as Hartree-Fock plus London dispersion (HFLD) has also been developed to efficiently and accurately quantify intermolecular interactions, which is particularly relevant for studying the noncovalent forces within hydrated molecular systems. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. malayajournal.org

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 1-Methyl 2,6-diphenyl piperidin-4-one | HF/6-31G | -3.31927 | 0.73961 | 4.0588 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net The MEP surface displays regions of varying electron density, where red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net This analysis is particularly useful for understanding noncovalent interactions, such as hydrogen bonding, which are fundamental to the structure of a hydrate. researchgate.net In studies of piperidin-4-one derivatives, MEP analysis has been used to pinpoint the reactive sites of the molecule, providing insights into intermolecular interactions. researchgate.netresearchgate.net

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors are quantitative measures derived from FMO energies that help to characterize a molecule's reactivity and stability. These descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). They are calculated using the energies of the HOMO and LUMO.

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω): ω = μ² / (2η)

These parameters provide a quantitative framework for comparing the reactivity of different molecules. A higher chemical potential indicates a better electron donor, while a lower chemical hardness suggests higher reactivity. The electrophilicity index measures the propensity of a species to accept electrons.

| Compound | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity Index (ω) | Reference |

|---|---|---|---|---|

| 1-Methyl 2,6-diphenyl piperidin-4-one | -1.28983 | 2.0294 | 0.4093 | Calculated from |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is instrumental in exploring the conformational landscape of flexible molecules like piperidin-4-one hydrate, revealing how they behave in different environments, such as in solution. nih.govbu.edu MD simulations can identify stable conformations, transition pathways between them, and the influence of solvent molecules on the molecular structure. nih.gov

For piperidine-based compounds, MD simulations have been used to analyze binding modes with biological targets and to understand the interactions with key amino acid residues. nih.gov In the context of a hydrate, MD simulations can provide detailed insights into the dynamics of the water molecules and their hydrogen-bonding network with the piperidin-4-one molecule, helping to explain the stability of the hydrated crystal form and its behavior upon dissolution. bu.edudtu.dk

Solid-State Computational Studies

Solid-state computational studies are essential for understanding the crystal structure, stability, and intermolecular interactions within this compound systems. These methods provide insights that complement experimental data, offering a molecular-level understanding of the material's properties.

Lattice Energy Calculations

Lattice energy is a fundamental property of a crystalline solid, representing the energy released when gaseous ions form one mole of a solid ionic compound. megalecture.com It is a direct measure of the stability of the crystal lattice and the strength of the forces holding the crystal together. libretexts.orgexpii.com While direct experimental determination is not feasible, lattice energy can be calculated using theoretical models or indirectly through thermodynamic cycles like the Born-Haber cycle. megalecture.comexpii.com

In the context of molecular hydrates like that of piperidin-4-one, lattice energy calculations help in assessing the thermodynamic stability of different crystal structures and stoichiometries. These calculations typically sum the intermolecular and intramolecular energies. The intermolecular contribution is calculated using force fields or quantum mechanical methods to model electrostatic interactions, dispersion, and repulsion, while the intramolecular energy accounts for the conformational strain of the molecule within the crystal compared to its gas-phase state. researchgate.net

For example, in computational studies of related substituted piperidine hydrates, such as 4-methylpiperidine (B120128) trihydrate and 4-chloropiperidine (B1584346) trihydrate, lattice energy calculations have been employed to compare the stability of different hydrate forms. rsc.org Despite differences in the arrangement of hydrogen bonds between the water layers and the amine molecules, these calculations supported experimental findings that the trihydrates exhibit similar stability, as reflected in their identical melting temperatures. rsc.org

Periodic DFT-D3 Calculations for Hydrate Structures

Periodic Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure and properties of crystalline solids. nih.gov By applying periodic boundary conditions, these calculations can accurately model the long-range order of a crystal lattice. researchgate.net The inclusion of dispersion corrections, such as Grimme's D3 method (DFT-D3), is crucial for accurately describing the non-covalent interactions, like hydrogen bonds and van der Waals forces, that govern the structure of molecular hydrates. rsc.org

Periodic DFT-D3 calculations provide a detailed description of the geometry and energetics of hydrate structures. They can be used to optimize crystal structures, predict spectroscopic data, and understand thermodynamic stability. nih.govresearchgate.net

In Silico Approaches for Molecular Property Prediction

In silico methods use computational models to predict the physicochemical, pharmacokinetic, and toxicological properties of molecules. These approaches are widely used in drug discovery to screen and prioritize candidate compounds before undertaking expensive and time-consuming experimental work. researchgate.net For derivatives of piperidin-4-one, various molecular properties have been predicted using these techniques. doi.orgmdpi.com

Web-based tools like SwissADME are frequently employed to evaluate properties related to absorption, distribution, metabolism, and excretion (ADME). researchgate.net Key predicted properties include:

Lipophilicity: Often expressed as log P, it influences a molecule's solubility, permeability across biological membranes, and binding to proteins. researchgate.net

Water Solubility: A critical parameter affecting the formulation and bioavailability of a potential drug. researchgate.net

Pharmacokinetic Properties: These include predictions of gastrointestinal absorption and blood-brain barrier penetration. researchgate.net

Drug-likeness: This is assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, log P, and the number of hydrogen bond donors and acceptors to estimate if a compound is likely to be an orally active drug. researchgate.netmdpi.com

Table 2: Commonly Predicted Molecular Properties (In Silico)

| Property Category | Specific Parameter | Relevance in Drug Discovery |

|---|---|---|

| Physicochemical | Molecular Weight, log P, Water Solubility | Influences formulation, absorption, and distribution. |

| Pharmacokinetics | GI Absorption, BBB Permeation | Predicts how the molecule will behave in the body. |

| Drug-Likeness | Lipinski's Rule of Five | Assesses the potential for a compound to be an orally active drug. |

Conformational Energetics and Interconversion Studies

The biological activity and physical properties of the piperidin-4-one scaffold are intrinsically linked to the conformation of its six-membered ring. Computational studies play a vital role in determining the relative energies of different conformers and the energy barriers to their interconversion.

The piperidine ring, similar to cyclohexane, can adopt several conformations, with the chair form being almost universally the most stable. nih.gov Other higher-energy conformations include the boat and twist-boat forms. doi.org For piperidin-4-one and its derivatives, computational and X-ray crystallography studies consistently show a preference for a chair conformation. nih.govchemrevlett.com

Theoretical calculations, often using DFT methods, can precisely quantify the energetic landscape. These studies reveal that the specific conformation is heavily influenced by the hybridization state of the atoms within and attached to the ring. nih.gov For instance, an sp³-hybridized carbon atom alpha to the nitrogen generally favors the classic chair conformer. In contrast, an sp²-hybridized carbon at the same position can distort the ring towards a half-chair or boat conformation. nih.gov In some complex, structurally modified hydrazones of piperidin-4-one, DFT studies have revealed a distorted boat conformation as the most stable form. doi.org

Non-linear Optical Properties via Computational Methods

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to applications in optoelectronics, including frequency conversion and optical switching. frontiersin.org Computational quantum chemistry has become an indispensable tool for the rational design and screening of organic molecules with potential NLO properties. nih.gov

The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). frontiersin.orgresearchgate.net These properties can be calculated using quantum mechanical methods, with DFT being a common choice for its balance of accuracy and computational cost. researchgate.net The calculations typically involve optimizing the molecular geometry and then computing the response of the electron density to an external electric field. nih.gov

Key computational steps include:

Geometry Optimization: Finding the lowest energy structure of the molecule.

Frequency Calculation: To confirm the optimized structure is a true minimum on the potential energy surface.

Property Calculation: Computation of dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) using methods like TD-DFT (Time-Dependent Density Functional Theory). nih.govnih.gov

For organic molecules, a large NLO response is often associated with a significant intramolecular charge transfer between an electron-donating group and an electron-accepting group connected by a π-conjugated system. nih.govresearchgate.net While specific studies on the NLO properties of this compound are not prominent, the general computational methodology is applicable. Such studies would investigate how the piperidin-4-one core, potentially functionalized with donor and acceptor groups, could give rise to NLO activity.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-methylpiperidine |

| 4-chloropiperidine |

| Piperidone hydrazine (B178648) carbodithioate |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Piperidin-4-one hydrate in a research laboratory?

- Methodological Answer : Synthesis typically involves catalytic reactions under controlled conditions. For example, analogous hydrates are synthesized using hydrogen peroxide in aqueous solutions at 57–63°C for 4 hours, with variations in catalysts (e.g., HCl, nitric acid) to optimize yield and purity . Post-synthesis, confirm purity via HPLC or mass spectrometry (MS) and characterize stoichiometry using thermogravimetric analysis (TGA) to quantify hydrate water content .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of:

- X-ray diffraction (XRD) to resolve crystalline structure and hydrogen-bonding networks .

- NMR spectroscopy (¹H/¹³C) to confirm molecular identity and detect hydrate-specific proton environments .

- FTIR to identify functional groups (e.g., carbonyl, hydroxyl) and hydrogen-bonding patterns .

Ensure experimental protocols are detailed in methods sections for reproducibility, as per academic guidelines .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, moisture-free containers at 2–8°C to prevent dehydration or hydrolysis. Safety protocols include using fume hoods during handling to avoid inhalation/contact, as recommended in safety data sheets .

Advanced Research Questions

Q. How can crystallographic data from this compound be effectively refined using SHELXL?

- Methodological Answer : SHELXL refinement involves:

Inputting reflection data and Laue group symmetry.

Assigning space groups (e.g., monoclinic vs. orthorhombic) via SHELXT’s automated routines .

Refining hydrogen-bonding parameters and anisotropic displacement factors iteratively .

Address challenges like twinning or partial occupancy of water molecules using high-resolution data and restraints .

Q. What strategies address discrepancies in hydrate stoichiometry across different synthesis batches?

- Methodological Answer : Batch variation may arise from humidity or temperature fluctuations during synthesis. Mitigation strategies include:

- Karl Fischer titration to quantify water content.

- TGA to validate thermal stability and dehydration steps .

- Standardizing reaction conditions (e.g., controlled humidity chambers) and reporting deviations in supplementary materials .

Q. How do molecular interactions in this compound influence its crystalline structure?

- Methodological Answer : Hydrate stability is governed by:

- Hydrogen-bonding networks between water molecules and the piperidinone ring, which can form clathrate-like structures under high water content .

- Van der Waals interactions between hydrophobic moieties, analyzed via Hirshfeld surfaces or computational models (e.g., DFT) .

Compare experimental XRD data with computational predictions to resolve ambiguities .

Q. How to resolve contradictions between computational predictions and experimental data on this compound’s reactivity?

- Methodological Answer : Discrepancies may arise from solvent effects or incomplete basis sets in simulations. Address by:

- Validating computational models (e.g., DFT) with experimental kinetics data (e.g., reaction rates in aqueous vs. non-polar solvents).

- Using hybrid methods (e.g., QM/MM) to account for solvent interactions .

Q. What are the best practices for documenting the synthesis and analysis of this compound to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.